Cas no 101967-99-1 (Diethyl 6-oxopyran-3,4-dicarboxylate)
101967-99-1 structure
Product Name:Diethyl 6-oxopyran-3,4-dicarboxylate
CAS-nummer:101967-99-1
MF:C11H12O6
MW:240.209383964539
CID:1131163
PubChem ID:13981466
Update Time:2025-04-20
Diethyl 6-oxopyran-3,4-dicarboxylate Chemische en fysische eigenschappen
Naam en identificatie
-
- Diethyl 6-oxopyran-3,4-dicarboxylate
- ACMC-20m4z8
- Diethyl-2-oxo-2H-pyran-4,5-dicarboxylat
- 2H-Pyran-4,5-dicarboxylic acid, 2-oxo-, diethyl ester
- CTK0G7888
- SureCN9839580
- AGN-PC-0000KV
- ACMC-20m4z8; Diethyl-2-oxo-2H-pyran-4,5-dicarboxylat; 2H-Pyran-4,5-dicarboxylic acid, 2-oxo-, diethyl ester; CTK0G7888; SureCN9839580; AGN-PC-0000KV;
- 2H-Pyran-4,5-dicarboxylic acid, 2-oxo-, 4,5-diethyl ester
- EN300-43378366
- Diethyl 2-oxo-2H-pyran-4,5-dicarboxylate
- 101967-99-1
- DTXSID80553766
- 4,5-diethyl 2-oxo-2H-pyran-4,5-dicarboxylate
- SCHEMBL9839580
-
- Inchi: 1S/C11H12O6/c1-3-15-10(13)7-5-9(12)17-6-8(7)11(14)16-4-2/h5-6H,3-4H2,1-2H3
- InChI-sleutel: JNTBSWTYKPYYKR-UHFFFAOYSA-N
- LACHT: O(CC)C(C1=CC(=O)OC=C1C(=O)OCC)=O
Berekende eigenschappen
- Exacte massa: 240.06336
- Monoisotopische massa: 240.06338810g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 6
- Complexiteit: 404
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.7
- Topologisch pooloppervlak: 78.9Ų
Experimentele eigenschappen
- PSA: 78.9
Diethyl 6-oxopyran-3,4-dicarboxylate Gerelateerde literatuur
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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